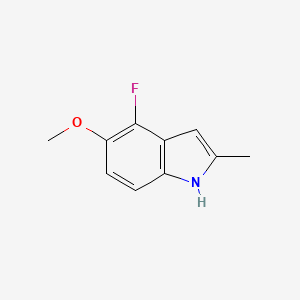
4-Fluoro-5-methoxy-2-methyl-1H-indole
Vue d'ensemble
Description
4-Fluoro-5-methoxy-2-methyl-1H-indole (FMMI) is a fluorinated derivative of indole, which is a heterocyclic aromatic organic compound. It has attracted significant attention due to its interesting properties and potential applications in the fields of synthetic chemistry, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
- Summary of Application : Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Results or Outcomes : The results or outcomes can also vary widely. For example, certain indole derivatives have shown inhibitory activity against influenza A .
- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The methods of application involve the synthesis of indole derivatives. The specific methods can vary depending on the specific derivative being synthesized .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative, which can then be used in various applications, such as the treatment of cancer cells, microbes, and different types of disorders in the human body .
Pharmaceutical Research
Synthesis of Alkaloids
- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The methods of application involve the synthesis of indole derivatives. The specific methods can vary depending on the specific derivative being synthesized .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative, which can then be used in various applications, such as the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Summary of Application : Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antiviral activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antiviral activity .
- Summary of Application : Indole derivatives also possess anti-inflammatory activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their anti-inflammatory activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated anti-inflammatory activity .
- Summary of Application : 4-Fluoro-2-Methoxy-5-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers .
- Methods of Application : In the process of preparing Mereletinib, 4-Fluoro-2-Methoxy-5-nitroaniline serves as a key intermediate compound .
- Results or Outcomes : The results or outcomes involve the successful synthesis of Mereletinib .
Synthesis of Alkaloids
Antiviral Activity
Anti-inflammatory Activity
Synthesis of Mereletinib
- Summary of Application : Indole derivatives have been found to possess anticancer activity . For example, Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their anticancer activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated anticancer activity .
- Summary of Application : Indole derivatives also possess anti-HIV activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their anti-HIV activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated anti-HIV activity .
- Summary of Application : Indole derivatives have been found to possess antioxidant activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antioxidant activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antioxidant activity .
- Summary of Application : Indole derivatives also possess antimicrobial activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antimicrobial activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antimicrobial activity .
- Summary of Application : Indole derivatives have been found to possess antitubercular activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antitubercular activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antitubercular activity .
- Summary of Application : Indole derivatives also possess antidiabetic activity . This has led to increased interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application involve the synthesis of indole derivatives and testing their antidiabetic activity .
- Results or Outcomes : The results or outcomes involve the successful synthesis of the indole derivative and its demonstrated antidiabetic activity .
Anticancer Activity
Anti-HIV Activity
Antioxidant Activity
Antimicrobial Activity
Antitubercular Activity
Antidiabetic Activity
Propriétés
IUPAC Name |
4-fluoro-5-methoxy-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDOWKZJEOFRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621794 | |
| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-methoxy-2-methyl-1H-indole | |
CAS RN |
288385-93-3 | |
| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

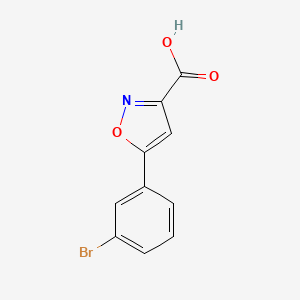
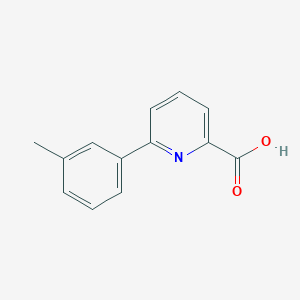
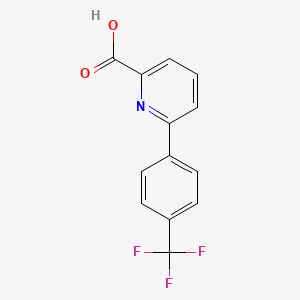
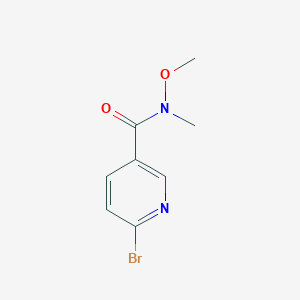
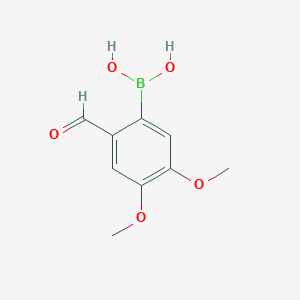
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)
![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)
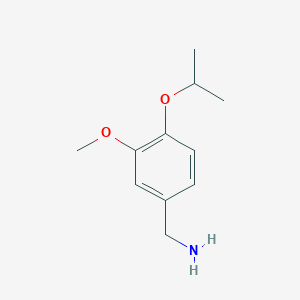
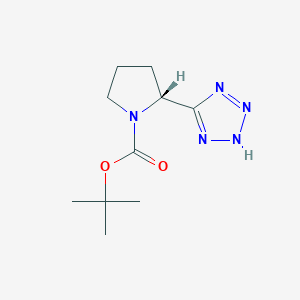
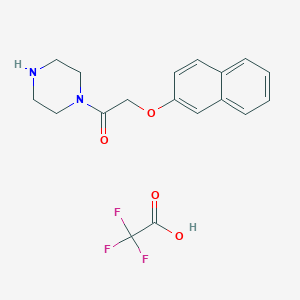
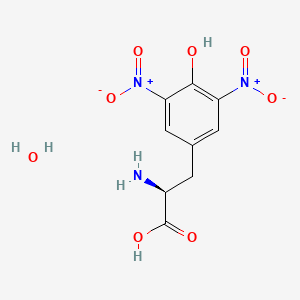
![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)
![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)